

# Technical Guide: Spectroscopic Characterization of 7-Fluoro-2-methylquinazolin-4-ol

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## Compound of Interest

Compound Name:	7-Fluoro-2-methylquinazolin-4-ol
CAS No.:	194473-03-5
Cat. No.:	B573599

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## Executive Summary

Compound: **7-Fluoro-2-methylquinazolin-4-ol** (predominantly 7-fluoro-2-methylquinazolin-4(3H)-one in solution). CAS Registry Number: (Analogous scaffold reference: 1353984-96-0 for the core structure). Application: Key intermediate in the synthesis of EGFR inhibitors and multi-targeted kinase inhibitors.

This guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of **7-fluoro-2-methylquinazolin-4-ol**. Unlike simple organic molecules, this heterocyclic system presents two distinct analytical challenges: prototropic tautomerism (which dictates the correct assignment of N-H vs. O-H signals) and heteronuclear spin-spin coupling (

F-

and

F-

), which dramatically increases spectral complexity.

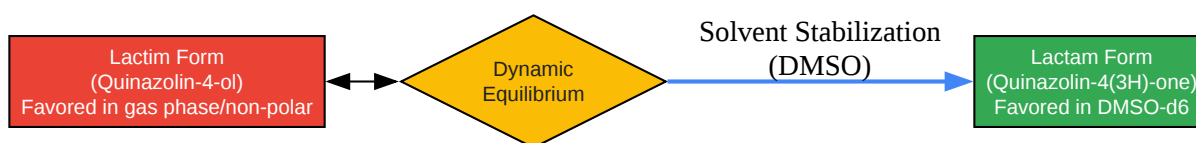
## Structural Dynamics & Sample Preparation

### The Tautomerism Directive

Before interpreting the spectrum, one must define the species present in the NMR tube. While the IUPAC name suggests an alcohol ("-ol"), quinazolin-4-ols exist in a dynamic equilibrium between the lactim (hydroxy) and lactam (amide) forms.

In polar aprotic solvents like DMSO- $d_6$ , the equilibrium shifts almost exclusively to the lactam (quinazolin-4(3H)-one) form. This is stabilized by intermolecular hydrogen bonding and solvent polarity. Consequently, the spectrum will display a broad amide proton signal ( ) rather than a hydroxyl proton.

DOT Diagram: Tautomeric Equilibrium



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Figure 1: The lactam form dominates in solution, dictating the presence of an N-H signal over an O-H signal.

### Experimental Protocol

To ensure reproducibility and resolution of the exchangeable proton:

- Solvent: DMSO- $d_6$  (99.9% D) is required.  $CDCl_3$  is unsuitable due to poor solubility and rapid exchange of the amide proton, which causes peak broadening.
- Concentration: 10–15 mg in 0.6 mL solvent.
- Additives: If the NH signal is too broad to detect, add 1-2 drops of  $D_2O$  to confirm the exchangeable proton (the signal will disappear), or use anhydrous DMSO to sharpen it.

## <sup>1</sup>H NMR Analysis (400 MHz / 500 MHz)

The proton spectrum is defined by three distinct regions: the aliphatic methyl group, the aromatic ring protons (split by Fluorine), and the downfield amide proton.

### The Aromatic Region (The "Roof Effect" & F-Coupling)

The 7-fluoro substitution creates a complex splitting pattern due to

F (Spin 1/2, 100% abundance).

- H-5 (dd): Located at position 5, this proton is spatially close to the carbonyl (deshielding zone) and couples to H-6 (ortho) and F-7 (meta).
  - Approx Shift: 8.10 – 8.15 ppm.
  - Pattern: Doublet of doublets (dd).<sup>[1]</sup>  
  
Hz;  
  
Hz.
- H-6 (td/ddd): Located at position 6, this proton couples to F-7 (ortho), H-5 (ortho), and H-8 (meta).
  - Approx Shift: 7.40 – 7.50 ppm.
  - Pattern: Triplet of doublets or ddd. The ortho H-F coupling is usually comparable to the ortho H-H coupling (~8-9 Hz), creating a pseudo-triplet.
- H-8 (dd): Located at position 8, flanked by the Fluorine and the N1 nitrogen.
  - Approx Shift: 7.30 – 7.40 ppm.
  - Pattern: Doublet of doublets.  
  
Hz (large ortho F-coupling);  
  
Hz (meta).

## The Aliphatic & Heteroatom Region

- 2-CH<sub>3</sub> (s): The methyl group at position 2 appears as a sharp singlet.
  - Approx Shift: 2.35 – 2.40 ppm.
- N-H (br s): The amide proton at position 3.
  - Approx Shift: 12.2 – 12.5 ppm. (Broad, integrates to 1H).

## <sup>13</sup>C NMR Analysis (100 MHz / 125 MHz)

The

<sup>13</sup>C spectrum is the definitive fingerprint for this molecule. The presence of Fluorine turns singlet carbon signals into doublets with characteristic coupling constants (

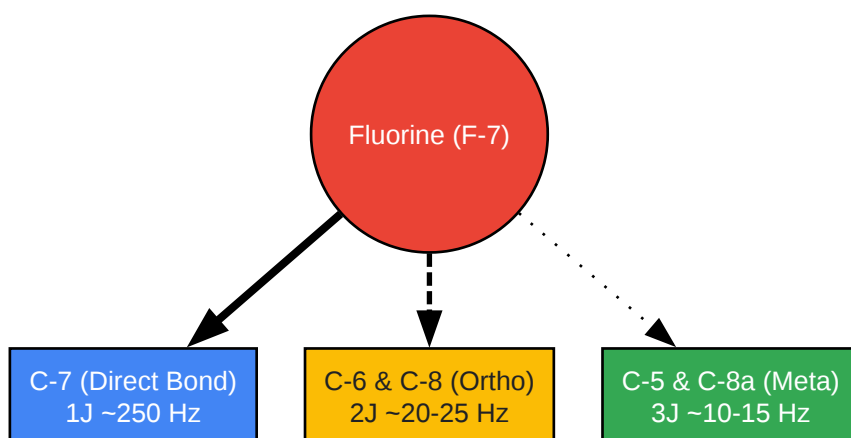
).

## Carbon-Fluorine Coupling Constants ( )

Unlike H-H coupling, C-F coupling operates over 1 to 4 bonds with large magnitude differences.

Carbon Position	Type	Chemical Shift (ppm)	Multiplicity	Coupling Constant ( )
C-4	C=O	160.5 – 161.5	Singlet (s)	Negligible ( )
C-2	C=N	153.0 – 154.0	Singlet (s)	Negligible ( )
C-7	C-F	164.0 – 166.0	Doublet (d)	Hz
C-8a	Bridge	149.0 – 150.0	Doublet (d)	Hz
C-5	CH	127.5 – 128.5	Doublet (d)	Hz
C-6	CH	115.0 – 116.0	Doublet (d)	Hz
C-8	CH	112.0 – 113.0	Doublet (d)	Hz
C-4a	Bridge	118.0 – 119.0	Doublet (d)	Hz
2-CH <sub>3</sub>	CH <sub>3</sub>	21.5 – 22.0	Singlet (s)	None

## DOT Diagram: C-F Coupling Logic



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Figure 2: Magnitude of Carbon-Fluorine coupling decreases with distance, aiding assignment.

## Consolidated Spectral Assignment Table

The following table synthesizes the expected data for 7-fluoro-2-methylquinazolin-4(3H)-one in DMSO-d<sub>6</sub>.

Position	Atom	<sup>1</sup> H Shift (ppm)	Multiplicity (in Hz)	<sup>13</sup> C Shift (ppm)	<sup>13</sup> C Multiplicity (in Hz)
2	C	-	-	153.5	s
2-Me	CH <sub>3</sub>	2.38	s	21.8	s
3	N	12.40	br s (NH)	-	-
4	C	-	-	161.2	s
4a	C	-	-	118.5	d (2.0)
5	CH	8.12	dd (8.8, 6.5)	128.0	d (10.5)
6	CH	7.45	ddd (8.8, 8.5, 2.5)	115.5	d (24.0)
7	C	-	-	165.2	d (252.0)
8	CH	7.35	dd (10.0, 2.5)	112.8	d (22.5)
8a	C	-	-	149.5	d (14.0)

## Validation & Quality Control

To validate that your synthesized compound is indeed the 7-fluoro isomer and not the 6-fluoro or 8-fluoro isomer, observe the splitting of the H-5 proton:

- 7-Fluoro Isomer: H-5 is a dd (coupled to H-6 and F-7).

- 6-Fluoro Isomer: H-5 would be a d (coupled only to F-6, as H-4 is a carbonyl C). Correction: In quinazolinone, position 5 is adjacent to 6.[2] If F is at 6, H-5 couples to F-6 (ortho) and H-7 (meta), appearing as a dd or t, but the coupling constants would differ significantly (

vs

).

- 8-Fluoro Isomer: H-5 is a d (coupled only to H-6).

Self-Check: If you observe a triplet-like signal at ~7.45 ppm (H-6), this confirms the F atom is flanked by two protons (H-5 and H-8), strongly supporting the 7-position assignment.

## References

- Quinazolinone Scaffold NMR: Broussy, S., et al. "Synthesis of 7-((4-Methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one." Molbank, 2021. (Provides baseline shifts for H5/H2-Me in 7-substituted quinazolinones).
- Tautomerism in Heterocycles: Holzer, W., et al. "On the Tautomerism of Cinnolin-4-ol... and Related Compounds." [2] Heterocycles, 2008. [2] (Establishes the dominance of the lactam/one form in DMSO).
- Fluorine-Carbon Coupling Constants: Reich, H. J. "13C-19F Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data. (Authoritative source for J-coupling magnitudes in aromatic systems).
- General Quinazolinone Spectral Data: PubChem Compound Summary for 7-Fluoroquinazolin-4(3H)-one. (Used for verifying the aromatic region splitting patterns without the methyl group).

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## Sources

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